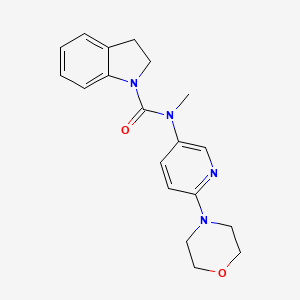![molecular formula C15H20N4O B7678594 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7678594.png)
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide, also known as MPPC, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazole derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide is not fully understood, but it is believed to act on various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in tumor growth and inflammation. In addition, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and regulate blood glucose levels. In addition, this compound has been shown to increase insulin sensitivity and reduce lipid accumulation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide in lab experiments is its ability to inhibit tumor growth and reduce inflammation. In addition, this compound has been shown to have low toxicity in animal models. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MPCC. One area of research is the development of more efficient synthesis methods for MPCC. In addition, further studies are needed to fully understand the mechanism of action of MPCC and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of MPCC could lead to increased use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, MPCC is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its ability to inhibit tumor growth, reduce inflammation, and regulate blood glucose levels make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide involves the reaction of 4-bromomethylphenylhydrazine with 4-propylaminobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with methyl isocyanate to yield this compound. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In addition, this compound has been studied for its ability to regulate blood glucose levels and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
1-methyl-N-[[4-(propylamino)phenyl]methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-3-8-16-14-6-4-12(5-7-14)9-17-15(20)13-10-18-19(2)11-13/h4-7,10-11,16H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBQNPBTNCUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(3-methoxy-4-methylphenyl)methylamino]phenyl]ethanesulfonamide](/img/structure/B7678514.png)
![Methyl 2-[4-[(2-chloro-3-fluorobenzoyl)amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678518.png)

![6-[Methyl-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]amino]pyridazine-3-carboxamide](/img/structure/B7678542.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7678546.png)
![3-ethoxy-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678553.png)
![Methyl 2-[4-[[2-(2,3-difluorophenyl)acetyl]amino]-5-methylpyrazol-1-yl]acetate](/img/structure/B7678556.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine](/img/structure/B7678580.png)
![[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyridin-3-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7678590.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7678595.png)
![5-chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyridine-2-carboxamide](/img/structure/B7678598.png)
![4-amino-N-[(3-cyanophenyl)methyl]-N-[2-(dimethylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B7678601.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-methoxy-4-methylsulfanylaniline](/img/structure/B7678615.png)
